4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-3-amine
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Overview
Description
4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.314 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, an isopropyl group, and a dimethylamino group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-3-amine typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-6-isopropoxy-N,N-dimethylpyridin-3-amine: Similar structure but with an isopropoxy group instead of an isopropyl group.
5-Cyclopropoxy-4-isopropyl-N,N-dimethylpyridin-3-amine: Similar structure but with the cyclopropoxy and isopropyl groups at different positions.
Uniqueness
4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-3-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-cyclopropyloxy-N,N-dimethyl-6-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C13H20N2O/c1-9(2)11-7-13(16-10-5-6-10)12(8-14-11)15(3)4/h7-10H,5-6H2,1-4H3 |
InChI Key |
YMZGMPHOCUEUJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C(=C1)OC2CC2)N(C)C |
Origin of Product |
United States |
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